(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound, with the molecular formula and a molecular weight of 270.34 g/mol, is classified as an indolinone derivative, which is significant in medicinal chemistry due to its diverse biological activities.
The synthesis of (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone can be accomplished through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and indoline, followed by subsequent oxidation to form the ketone structure.
The molecular structure of (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone features a phenyl group substituted with a dimethylamino group and an indolinone moiety. The structural formula can be represented as:
InChI=1S/C17H18N2O/c1-18(2)15-8-6-14(7-9-15)17(19)16-10-12-20(16)13-11-16/h6-12H,1-5H3.CC(N(C)C)c1ccc(cc1)C(=O)c2ccccc2N1CC=CC1.(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of this compound is largely attributed to the electron-donating properties of the dimethylamino group, which enhances its nucleophilicity and facilitates participation in various organic reactions.
The mechanism of action for (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone primarily relates to its interaction with biological targets. It may act on specific receptors or enzymes in biological systems, leading to pharmacological effects.
Research indicates that compounds similar to (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone exhibit activities such as:
(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone has potential applications in:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7